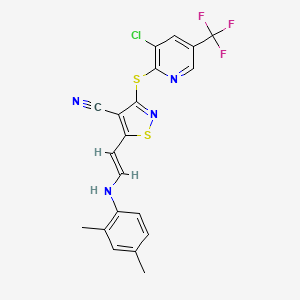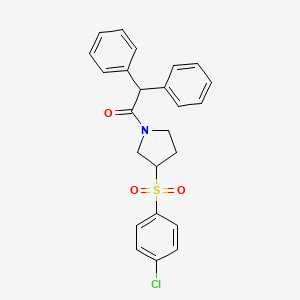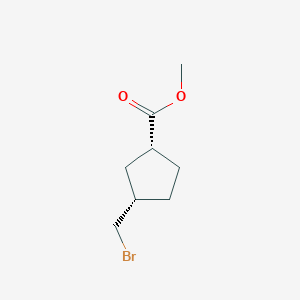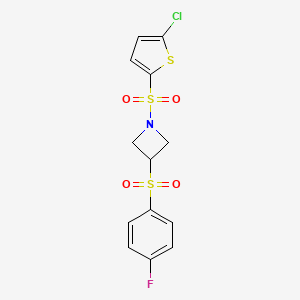![molecular formula C20H12ClNO6 B2776464 2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide CAS No. 869079-49-2](/img/structure/B2776464.png)
2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide, also known as COCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. COCA belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Synthetic Routes and Chemical Reactivity
- Oxidation Reactivity Channels: A study described synthetic routes to certain acetamide compounds and their oxidation products, highlighting the versatility of these chemical structures in synthetic chemistry. The oxidation of these compounds with various oxidants generated multiple products, indicating the potential for diverse chemical modifications and applications Sylvie L. Pailloux et al., 2007.
Structural and Vibrational Analysis
- Structural Investigations: Research into the synthesis, structure, and vibrational properties of different acetamide derivatives, including N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, provides insight into how modifications to the acetamide group can influence molecular properties. These studies utilize spectroscopic methods and computational chemistry to elucidate structural and vibrational characteristics V. Arjunan et al., 2009.
Potential Applications
- Advanced Oxidation Processes: The decomposition of certain herbicides by advanced electrochemical oxidation processes illustrates the environmental applications of chemical compounds capable of facilitating or undergoing oxidation reactions. This research highlights the potential for using chemical compounds in environmental remediation and pollution control E. Brillas et al., 2000.
properties
IUPAC Name |
2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO6/c21-11-1-4-16-10(5-11)6-15(20(25)28-16)14-8-19(24)27-17-7-12(2-3-13(14)17)26-9-18(22)23/h1-8H,9H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQZJXWLEUGJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)N)OC(=O)C=C2C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776384.png)


![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2776391.png)


![(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B2776397.png)


![2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile](/img/structure/B2776402.png)

